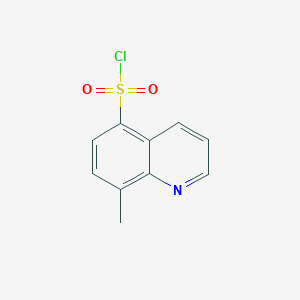

8-Methylquinoline-5-sulfonyl chloride

Overview

Description

8-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S . It is a derivative of quinoline, a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a benzene ring fused with a pyridine ring, with a sulfonyl chloride group attached at the 5-position and a methyl group attached at the 8-position .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a predicted melting point of 136.77°C and a predicted boiling point of approximately 364.5°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.63 .Scientific Research Applications

Copper-Catalyzed Sulfonylation

A copper(I)-catalyzed sulfonylation method using sulfonyl chlorides, including 8-methylquinoline-5-sulfonyl chloride, was developed for 8-aminoquinoline amides. This process exhibits excellent substrate tolerance and occurs in the air, yielding products in moderate to good yields (Qiao et al., 2015).

Synthesis of Fluorinated PET Radioligands

Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, potentially involving this compound, has been used to synthesize potential fluorinated PET radioligands for the 5-HT6 serotoninergic receptor. The method features a broad substrate scope and moderate to good yield of sulfone products (Li et al., 2016).

Metal-Free Oxidative Sulfonylation

A metal-free oxidative C-H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides has been developed. This method produces C5-sulfonylated quinolines and para-sulfonylated anilides under mild conditions (Wang et al., 2017).

Photoluminescence Studies

8-Hydroxyquinoline-5-sulfonyl chloride has been used to attach 8-hydroxyquinoline to mesoporous silica, leading to the creation of aluminum complexes with unique photoluminescence properties (Badiei et al., 2011).

Mechanism of Action

Target of Action

8-Methylquinoline-5-sulfonyl chloride is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities .

Biochemical Analysis

Biochemical Properties

8-Methylquinoline-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins, often acting as a sulfonylating agent. This compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . The nature of these interactions is typically through the formation of sulfonamide bonds, which can alter the activity of the target biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . The sulfonyl chloride group in the compound is highly reactive and can form stable sulfonamide bonds with amino acid residues such as lysine and cysteine. These interactions can result in changes in enzyme activity, protein conformation, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable at room temperature, but it can degrade under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, depending on the concentration and duration of exposure. In vitro and in vivo studies have demonstrated that this compound can have lasting impacts on cellular processes, including enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify specific proteins and enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Studies have shown that there are threshold effects for this compound, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects observed at high doses include oxidative stress, inflammation, and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, it can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can interact with cofactors such as NAD+ and FAD, influencing redox reactions and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can accumulate in the nucleus, affecting gene expression and DNA repair processes. The localization of this compound within cells is essential for its role in biochemical reactions and cellular processes.

Properties

IUPAC Name |

8-methylquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSKUQBKUDCALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557652 | |

| Record name | 8-Methylquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120164-05-8 | |

| Record name | 8-Methylquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylquinoline-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.